Cas no 2137688-40-3 (1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester)

1H-アゼピン-1-カルボン酸、4-エチルヘキサヒドロ-4-(4-メチル-1-ピペラジニル)-、1,1-ジメチルエチルエステルは、複雑な環状構造を持つ有機化合物です。この化合物は、医薬品中間体や化学合成の分野で重要な役割を果たす可能性があります。特筆すべきは、その分子構造中に含まれる4-メチルピペラジン基とtert-ブチルエステル基で、これらは化合物の安定性と反応性を調整する上で有利に働きます。また、立体障害を生じやすい部位にエチル基を有しており、選択的な化学変換が可能です。これらの特徴から、標的化合物の合成において有用なビルディングブロックとしての応用が期待されます。

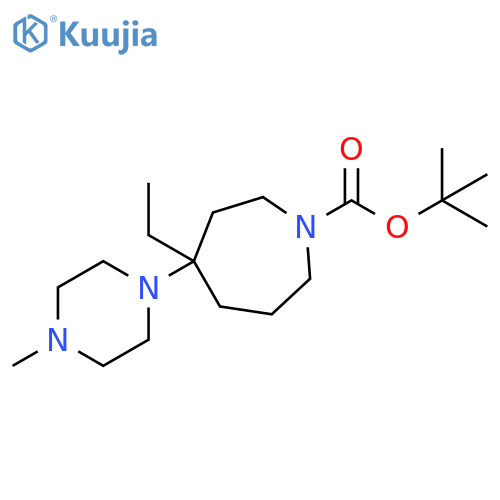

2137688-40-3 structure

商品名:1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester

CAS番号:2137688-40-3

MF:C18H35N3O2

メガワット:325.489404916763

CID:5298400

1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C18H35N3O2/c1-6-18(21-14-12-19(5)13-15-21)8-7-10-20(11-9-18)16(22)23-17(2,3)4/h6-15H2,1-5H3

- InChIKey: LPLKVWKPZOJZLV-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(CC)(N2CCN(C)CC2)CC1

1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-784491-0.25g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 0.25g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-784491-10.0g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 10.0g |

$4421.0 | 2024-05-22 | |

| Enamine | EN300-784491-0.05g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 0.05g |

$864.0 | 2024-05-22 | |

| Enamine | EN300-784491-2.5g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 2.5g |

$2014.0 | 2024-05-22 | |

| Enamine | EN300-784491-1.0g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 1.0g |

$1029.0 | 2024-05-22 | |

| Enamine | EN300-784491-5.0g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 5.0g |

$2981.0 | 2024-05-22 | |

| Enamine | EN300-784491-0.1g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 0.1g |

$904.0 | 2024-05-22 | |

| Enamine | EN300-784491-0.5g |

tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |

2137688-40-3 | 95% | 0.5g |

$987.0 | 2024-05-22 |

1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2137688-40-3 (1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量